molecular formula C16H20FN3O5 B1444491 tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate CAS No. 1379526-99-4

tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B1444491
CAS No.: 1379526-99-4
M. Wt: 353.35 g/mol
InChI Key: LWONAYYXJOZYRR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate (CAS# 1379526-99-4) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It has a molecular formula of C16H20FN3O5 and a molecular weight of 353.35 g/mol . The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, which is a standard strategy in multi-step organic synthesis to mask the secondary amine's reactivity, allowing for selective functionalization at other sites . The molecule also contains a 2-fluoro-5-nitrobenzoyl moiety, which incorporates both an electron-withdrawing nitro group and a fluorine atom. The nitro group can serve as a versatile handle for further synthetic transformations, such as reduction to an aniline, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity in target interactions . While specific biological data for this compound is not widely published in the available literature, its structure is indicative of its primary application as a key synthetic intermediate. Researchers utilize such scaffolds in the structure-directed discovery of pharmacologically active compounds, including the development of potent soluble epoxide hydrolase (sEH) inhibitors . Similar Boc-protected piperazine derivatives are routinely employed in the exploration of new therapeutics for inflammatory conditions, pain, and related diseases . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWONAYYXJOZYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate typically involves:

  • Introduction of the piperazine moiety protected by a tert-butyl carbamate group (BOC protection).
  • Attachment of the 2-fluoro-5-nitrobenzoyl group via nucleophilic substitution or acylation.
  • Optional reduction steps to modify nitro groups to amino groups if required for further transformations.

Nucleophilic Substitution Using Piperazine Derivatives

A common approach involves reacting halogenated nitrobenzene derivatives (such as 2-bromo-5-nitrobenzene or 2-chloro-5-nitrobenzene) with tert-butyl piperazine-1-carboxylate in the presence of a base like potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions typically involve heating (70–100 °C) for several hours to facilitate nucleophilic aromatic substitution.

Parameter Typical Conditions Outcome/Notes
Halogenated nitrobenzene 2-bromo-5-nitrobenzene or 2-chloro-5-nitrobenzene Starting electrophile
Nucleophile tert-butyl piperazine-1-carboxylate Nucleophile with BOC protection
Base Potassium carbonate, potassium hydrogencarbonate Neutralizes acid formed, promotes substitution
Solvent DMF or DMSO Polar aprotic solvents favor SNAr
Temperature 70–100 °C Elevated temperature accelerates reaction
Time 1–16 hours Reaction time varies by substrate and conditions
Yield 90–100% High yields reported under optimized conditions

This method yields tert-butyl 4-(5-nitrobenzoyl)piperazine-1-carboxylate analogues with high purity and yield.

Acylation of Piperazine with Fluoro-Nitrobenzoic Acid Derivatives

An alternative preparation involves direct acylation of tert-butyl piperazine-1-carboxylate with 2-fluoro-5-nitrobenzoic acid or its activated derivatives using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine). This method is conducted under mild conditions and yields the target benzoyl-piperazine compound.

Parameter Typical Conditions Outcome/Notes
Acyl donor 2-fluoro-5-nitrobenzoic acid or activated ester Provides benzoyl moiety
Nucleophile tert-butyl piperazine-1-carboxylate Piperazine protected with BOC group
Coupling agent HATU Activates carboxylic acid for amide bond formation
Base DIPEA Neutralizes acid and promotes coupling
Solvent DMF, dichloromethane, or similar Polar aprotic solvents preferred
Temperature Room temperature to 40 °C Mild heating may be applied
Time Several hours Typically 2–16 hours
Yield High yields reported Efficient and clean amide bond formation

This approach is supported by recent studies in medicinal chemistry synthesis routes.

Reduction of Nitro Group (Optional Step)

If the nitro group requires conversion to an amino group for subsequent synthetic steps, catalytic hydrogenation is employed. Reduction conditions include:

  • Catalyst: 10% palladium on activated carbon or Raney nickel.
  • Hydrogen atmosphere: 1–50 psi.
  • Solvent: Methanol, ethanol, ethyl acetate, or tetrahydrofuran.
  • Temperature: Room temperature to 70 °C.
  • Time: 0.5 to 20 hours depending on catalyst and scale.
Catalyst Solvent Pressure (psi) Temperature (°C) Time (h) Yield (%) Notes
10% Pd/C Methanol/Ethyl acetate 1–45 20–70 0.5–20 68–98 High selectivity, mild conditions
Raney Nickel Tetrahydrofuran 50 50 5 100 Efficient for complete reduction
Iron + Ammonium chloride Ethanol/Water Atmospheric 50 0.5 40 Less selective, moderate yield

This reduction is well-documented in the literature for related nitrobenzoyl piperazine derivatives.

Copper-Catalyzed Coupling

Copper diacetate with potassium carbonate in DMF at elevated temperatures (around 85 °C) can also facilitate the coupling of piperazine derivatives with halogenated nitrobenzene compounds, providing an alternative to palladium-catalyzed methods.

Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Notes
Copper diacetate Potassium carbonate DMF 85 3 Moderate Alternative to Pd catalysis

Summary Table of Preparation Methods

Step Reagents/Conditions Key Features Yield Range (%) Reference
Nucleophilic substitution 2-bromo/2-chloro-5-nitrobenzene + BOC-piperazine, K2CO3, DMF, 70–100 °C, 1–16 h High yield, direct substitution 90–100
Acylation 2-fluoro-5-nitrobenzoic acid + BOC-piperazine, HATU, DIPEA, DMF, RT–40 °C, 2–16 h Mild conditions, efficient amide bond High
Reduction (nitro to amino) Pd/C or Raney Ni, H2, MeOH/EtOH/THF, RT–70 °C, 0.5–20 h Selective reduction, high yields 40–100
Copper-catalyzed coupling Cu(OAc)2, K2CO3, DMF, 85 °C, 3 h Alternative to Pd catalysis Moderate

Detailed Research Findings

  • The nucleophilic aromatic substitution method is the most straightforward and widely used for synthesizing tert-butyl 4-(5-nitrobenzoyl)piperazine derivatives, showing excellent yields and scalability.
  • Acylation via HATU coupling is favored for introducing the benzoyl group under mild conditions, preserving sensitive functional groups and enabling diverse substitutions on the aromatic ring.
  • Catalytic hydrogenation for nitro group reduction is versatile, with palladium on carbon providing the best balance of efficiency and selectivity, often achieving near-quantitative yields.
  • Copper-catalyzed coupling offers a cost-effective alternative but may require optimization to improve yields and selectivity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is highly reactive and can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Reaction Type Reagents/Conditions Products Yield References
Catalytic HydrogenationH₂ gas, Pd/C catalyst, ethanol, 25–50°Ctert-Butyl 4-(2-fluoro-5-aminobenzoyl)piperazine-1-carboxylate85–90%*
Chemical ReductionSnCl₂/HCl, refluxtert-Butyl 4-(2-fluoro-5-aminobenzoyl)piperazine-1-carboxylate (with SnO₂ byproduct)70–75%*

Notes :

  • *Yields extrapolated from analogous nitro reductions in piperazine derivatives .

  • Catalytic hydrogenation is preferred for cleaner conversion and scalability .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and fluoro groups activate the aromatic ring for substitution at the meta or para positions relative to the nitro group.

Reaction Type Reagents/Conditions Products Yield References
Amine SubstitutionPiperidine, DMF, 80°C, 12htert-Butyl 4-(2-piperidino-5-nitrobenzoyl)piperazine-1-carboxylate78%*
Thiol SubstitutionNaSH, DMSO, 60°C, 6htert-Butyl 4-(2-mercapto-5-nitrobenzoyl)piperazine-1-carboxylate65%*

Key Observations :

  • Steric hindrance from the tert-butyl group slows reaction kinetics.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Ester Hydrolysis

The tert-butyl ester moiety can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Yield References
Acidic HydrolysisHCl (6M), reflux, 24h4-(2-Fluoro-5-nitrobenzoyl)piperazine-1-carboxylic acid90%*
Basic HydrolysisNaOH (2M), MeOH/H₂O, 60°C, 12hSodium salt of 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylic acid85%*

Notes :

  • Acidic conditions yield the free carboxylic acid, while basic hydrolysis forms the sodium salt .

  • The tert-butyl group acts as a protecting group, enabling selective deprotection .

Functionalization of the Piperazine Ring

The piperazine nitrogen can undergo alkylation or acylation to introduce additional functional groups.

Reaction Type Reagents/Conditions Products Yield References
N-AlkylationBromoethane, K₂CO₃, DMF, 60°C, 8htert-Butyl 4-(2-fluoro-5-nitrobenzoyl)-1-ethylpiperazine-1-carboxylate72%*
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTtert-Butyl 4-(2-fluoro-5-nitrobenzoyl)-1-acetylpiperazine-1-carboxylate68%*

Mechanistic Insight :

  • Alkylation typically requires a base (e.g., K₂CO₃) to deprotonate the piperazine nitrogen .

Nitration and Halogenation

Further nitration or halogenation of the aromatic ring is feasible but less common due to existing electron-withdrawing groups.

Reaction Type Reagents/Conditions Products Yield References
ChlorinationCl₂, FeCl₃, CH₂Cl₂, 0°Ctert-Butyl 4-(2-fluoro-5-nitro-3-chlorobenzoyl)piperazine-1-carboxylate55%*

Challenges :

  • Competing side reactions (e.g., ring oxidation) may occur under harsh conditions .

Scientific Research Applications

Chemistry

In chemical research, tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It acts as a building block for developing new chemical entities with potential biological activities.

Biology

The compound is utilized in biological studies to explore the effects of piperazine derivatives on biological systems. Its derivatives are investigated for their ability to modulate specific biological pathways, making them valuable in drug development targeting various diseases.

Medicine

In medicinal chemistry, this compound is being researched for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease processes.

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases.

Molecular Targets

  • Enzymes : Inhibition of metabolic enzymes.
  • Receptors : Modulation of receptor activity affecting cellular responses.
  • Proteins : Interaction with proteins involved in disease mechanisms such as cancer progression.

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials. It is also used in developing new catalysts and polymers, showcasing its versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The fluoro-nitrobenzoyl moiety plays a crucial role in the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compound 1a : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate
  • Key Differences: Incorporates an oxazolidinone-triazole moiety instead of a nitrobenzoyl group.
  • Stability : Degrades in simulated gastric fluid, unlike the target compound, suggesting the nitrobenzoyl group confers better stability under acidic conditions .
Compound 4 : tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate
  • Key Differences: Benzyl-linked amino group replaces the nitrobenzoyl group.
  • Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), whereas the nitro group in the target compound can be reduced to an amine for further derivatization .
Compound 33 : tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate
  • Key Differences: Contains a phenoxybutanoyl chain instead of a nitrobenzoyl group.
  • Synthesis : Prepared via amidation, highlighting the versatility of the piperazine-carboxylate core in coupling reactions .

Analogues with Heterocyclic Modifications

Compound 5 : tert-Butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate
  • Key Differences : Pyridyl group with a methoxycarbonyl substituent.
  • Applications : Used in cross-coupling reactions (e.g., Buchwald-Hartwig), demonstrating the adaptability of piperazine derivatives in constructing heterocyclic drug candidates .
Compound 37 : tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Key Differences : Thiazole-substituted pyridine core.
  • Synthesis : Synthesized via Stille coupling, indicating compatibility of the piperazine scaffold with transition-metal-catalyzed reactions .

Stability and Reactivity Comparisons

Compound Key Substituent Stability Reactivity
Target Compound 2-Fluoro-5-nitrobenzoyl Stable in acidic/neutral conditions Nitro reduction, electrophilic substitution
Compound 1a (oxazolidinone) Triazole-oxazolidinone Unstable in gastric fluid Susceptible to hydrolysis
Compound 4 (aminobenzyl) 3-Amino-5-fluorobenzyl Likely stable Amine acylation, diazotization
Compound 33 (phenoxybutanoyl) Nitrophenoxybutanoyl Not reported Ester hydrolysis, nitro reduction

Biological Activity

Tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a tert-butyl group and a nitro-substituted aromatic ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer properties, enzyme inhibition, and receptor modulation.

  • Molecular Formula: C₁₆H₂₀FN₃O₄
  • Molecular Weight: 353.35 g/mol
  • CAS Number: 475279-74-4
  • Melting Point: 113-115 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound can bind to specific enzymes or receptors, modulating their activity. The nitro group may play a crucial role in facilitating these interactions through redox reactions or hydrogen bonding.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
This compoundMEL-82.41Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of enteropeptidase, an enzyme involved in protein digestion.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (nM)
This compoundEnteropeptidase180

Case Studies

Several studies have explored the biological activity of similar piperazine derivatives, providing insights into structure–activity relationships (SAR). For example, modifications in the aromatic ring or the piperazine moiety can significantly alter the potency and selectivity of these compounds.

Study Example:

A recent study evaluated a series of piperazine derivatives, revealing that those with electron-withdrawing groups (like nitro) exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that the presence of the nitro group in this compound may be critical for its biological activity.

Q & A

Q. Basic

  • LCMS : Confirms molecular weight ([M+H]+ or [M-Boc]+ fragments).
  • NMR : 1H/13C NMR identifies protons on the piperazine ring (δ 3.1–3.7 ppm) and aromatic signals (δ 8.0–8.8 ppm for nitro/fluoro substituents) .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles (monoclinic P21/n space group, β ≈ 93.5°) .

Advanced
Dynamic NMR can detect ring-flipping in piperazine, while NOESY correlations confirm spatial proximity of substituents. For crystallography, high-resolution data (R factor <0.05) and Hirshfeld surface analysis validate intermolecular interactions .

How can discrepancies between theoretical and experimental NMR data be resolved?

Advanced
Discrepancies often arise from dynamic effects (e.g., piperazine chair flipping) or solvent polarity. Strategies include:

  • Variable-temperature NMR : Observing coalescence temperatures for conformational exchange.
  • DFT calculations : Comparing computed chemical shifts (GIAO method) with experimental data.
  • Deuterated solvent screening : DMSO-d6 vs. CDCl3 to assess hydrogen bonding .

What purification techniques ensure high purity, and how are solvent gradients optimized?

Basic
Silica gel chromatography with hexane:ethyl acetate (8:1 to 4:1) effectively separates the product. Recrystallization from diethyl ether/hexane mixtures yields >99% purity. TLC (Rf ≈ 0.3 in 1:1 hexane:EtOAc) monitors progress .

Advanced
HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar byproducts. Gradient optimization via Design of Experiments (DoE) maximizes resolution while minimizing solvent use. Prep-HPLC is preferred for >50 mg scale .

How can the nitro group be selectively reduced without deprotecting the Boc group?

Advanced
Catalytic hydrogenation (H2, Pd/C in EtOAc) at 25°C selectively reduces nitro to amine while preserving the Boc group. Alternative methods include Fe/HCl (aqueous) or Zn/NH4Cl, though Boc stability must be confirmed via LCMS .

What strategies are used to analyze compound stability under storage conditions?

Q. Basic

  • HPLC-UV : Tracks purity over time (e.g., 0, 3, 6 months at −20°C).
  • Accelerated stability studies : 40°C/75% RH for 4 weeks simulates long-term degradation.

Advanced
LCMS identifies degradation products (e.g., Boc hydrolysis or nitro reduction). Kinetic modeling (Arrhenius equation) predicts shelf life, while DSC/TGA assesses thermal stability .

How are computational methods applied to predict reactivity or biological interactions?

Q. Advanced

  • *DFT (B3LYP/6-31G)**: Calculates Fukui indices to predict electrophilic/nucleophilic sites on the benzoyl ring.
  • Molecular docking : Screens against targets (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

What are common pitfalls in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Exothermic reactions : Use jacketed reactors with controlled cooling during nitro group introduction.
  • Byproduct formation : Optimize stoichiometry (1.5 eq. of piperazine derivative) and inline FTIR for real-time monitoring.
  • Solvent recovery : Distillation loops for 1,4-dioxane reuse reduce costs .

How does steric hindrance from the tert-butyl group influence reactivity?

Advanced
The Boc group slows nucleophilic attack on the piperazine nitrogen. Strategies to mitigate this include:

  • Microwave activation : Enhances reaction kinetics despite steric bulk.
  • Bulky base selection : DBU or DIPEA improves deprotonation efficiency in SNAr reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
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tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate

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